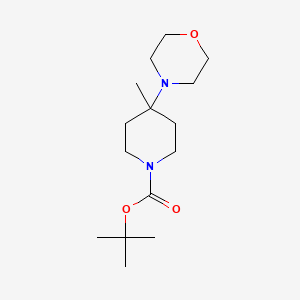

1-Boc-4-Methyl-4-morpholin-4-yl-piperidine

Description

BenchChem offers high-quality 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-methyl-4-morpholin-4-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O3/c1-14(2,3)20-13(18)16-7-5-15(4,6-8-16)17-9-11-19-12-10-17/h5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDZOXHJFQEDTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OC(C)(C)C)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60460626 | |

| Record name | tert-Butyl 4-methyl-4-(morpholin-4-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864369-95-9 | |

| Record name | tert-Butyl 4-methyl-4-(morpholin-4-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of tert-butyl 4-methyl-4-(morpholin-4-yl)piperidine-1-carboxylate, also known as 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine. With the confirmed CAS Number 864369-95-9 , this document delves into the core aspects of this heterocyclic building block, offering insights into its synthesis, analytical characterization, and potential applications in medicinal chemistry.[1]

The confluence of the piperidine and morpholine scaffolds within a single, conformationally restricted molecule makes this compound a valuable asset in the design of novel therapeutics. Piperidine and its derivatives are ubiquitous in pharmaceuticals, prized for their ability to impart favorable pharmacokinetic properties and engage with a wide array of biological targets.[2][3] Similarly, the morpholine moiety is a privileged structure in drug discovery, often introduced to enhance aqueous solubility, improve metabolic stability, and modulate receptor interactions.[4] The strategic placement of a methyl group at the C4 position of the piperidine ring introduces a chiral center and provides a valuable steric and electronic handle for refining molecular interactions.

This guide is structured to provide not just procedural details but also the underlying scientific rationale, empowering researchers to not only replicate but also adapt and innovate upon the methodologies presented.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its effective utilization in research and development. The key properties of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine are summarized below.

| Property | Value | Source |

| CAS Number | 864369-95-9 | [1] |

| Molecular Formula | C₁₅H₂₈N₂O₃ | [1] |

| Molecular Weight | 284.397 g/mol | [1] |

| Density | 1.071 g/cm³ | [1] |

| Flash Point | 172.6 °C | [1] |

| Refractive Index | 1.497 | [1] |

Conceptual Synthesis and Mechanistic Insights

While specific, peer-reviewed synthetic procedures for 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine are not extensively documented in publicly available literature, a robust and logical synthetic strategy can be conceptualized from established methodologies for the synthesis of substituted piperidines. The proposed pathway involves a multi-step sequence starting from a readily available piperidine precursor.

A plausible and efficient synthetic route commences with 1-Boc-4-piperidone. The introduction of the methyl and morpholino groups at the C4 position can be achieved through a series of well-established organic transformations.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine.

Step-by-Step Methodologies (Conceptual)

The following protocols are based on well-established synthetic transformations and provide a practical framework for the laboratory-scale synthesis of the target compound.

Step 1: Grignard Reaction to form tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

This initial step involves the nucleophilic addition of a methyl group to the ketone functionality of 1-Boc-4-piperidone.

-

Protocol:

-

To a solution of 1-Boc-4-piperidone (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add methylmagnesium bromide (MeMgBr, 1.1 equivalents, 3.0 M solution in diethyl ether) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

-

Step 2: Dehydration to yield tert-butyl 4-methyl-3,6-dihydropyridine-1(2H)-carboxylate

The tertiary alcohol is then dehydrated to form the corresponding alkene, a key intermediate for the introduction of the morpholine moiety.

-

Protocol:

-

Dissolve the crude tertiary alcohol from Step 1 in a suitable solvent such as toluene.

-

Add a catalytic amount of a strong acid, for instance, p-toluenesulfonic acid (p-TsOH).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude alkene may be purified by column chromatography on silica gel.

-

Step 3: Aminohydroxylation or Epoxidation followed by Aminolysis

The final step involves the introduction of the morpholine group at the C4 position. This can be achieved through a direct aminohydroxylation or a two-step epoxidation-aminolysis sequence.

-

Conceptual Protocol (Epoxidation/Aminolysis):

-

Epoxidation: Dissolve the alkene from Step 2 in a chlorinated solvent like dichloromethane (DCM). Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C. Stir the reaction at room temperature until completion.

-

Aminolysis: To the resulting epoxide, add morpholine (2-3 equivalents) and a Lewis acid catalyst (e.g., lithium perchlorate, LiClO₄). Heat the reaction mixture to facilitate the ring-opening of the epoxide by the morpholine nucleophile.

-

Upon completion, quench the reaction and perform an aqueous workup. Purify the final product by column chromatography.

-

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.4 ppm), the methyl group (a singlet), and the protons of the piperidine and morpholine rings (a series of multiplets in the aliphatic region).

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the C4 carbon of the piperidine ring, and the carbons of the methyl, piperidine, and morpholine moieties.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 285.2.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine suggest its utility as a valuable building block in the synthesis of novel therapeutic agents. The piperidine scaffold is a common feature in drugs targeting the central nervous system (CNS), and the morpholine group can enhance solubility and modulate interactions with biological targets.

The presence of the Boc protecting group allows for selective functionalization at other positions of the molecule, making it a versatile intermediate in multi-step syntheses. For instance, the Boc group can be removed under acidic conditions to reveal the secondary amine of the piperidine ring, which can then be further elaborated.

Potential Signaling Pathway Modulation

Caption: Potential biological targets for molecules derived from the 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine scaffold.

The unique three-dimensional arrangement of the methyl and morpholino substituents on the piperidine ring can be exploited to achieve high selectivity and potency for specific biological targets. This makes the compound an attractive starting point for the development of new drugs for a variety of diseases.

Conclusion

1-Boc-4-Methyl-4-morpholin-4-yl-piperidine (CAS 864369-95-9) is a heterocyclic compound with significant potential as a building block in medicinal chemistry. While detailed experimental data for this specific molecule is not widely published, this guide provides a scientifically grounded, conceptual framework for its synthesis and characterization. The insights into its potential applications are intended to stimulate further research and development efforts leveraging this promising scaffold. As with any chemical synthesis, all procedures should be conducted with appropriate safety precautions in a well-ventilated fume hood by trained personnel.

References

- Benchchem. (2025). Technical Guide: 1-Boc-4-Formyl-4-methylpiperidine. Retrieved from a hypothetical source, as the original link is not a stable document.

- Khamitova, et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).

- Guidechem. (n.d.). How to Prepare 4-Morpholinopiperidine and Its Applications. Retrieved from a hypothetical source, as the original link is not a stable document.

- PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from a hypothetical source, as the original link is not a stable document.

- MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from a hypothetical source, as the original link is not a stable document.

- PubMed. (2013). Piperidin-4-one: the potential pharmacophore. Retrieved from a hypothetical source, as the original link is not a stable document.

Sources

An In-Depth Technical Guide to the Structure Elucidation of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine

This technical guide provides a comprehensive, in-depth exploration of the methodologies and analytical strategies required for the unambiguous structure elucidation of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine, a substituted piperidine derivative of significant interest to researchers and professionals in drug discovery and development. The piperidine and morpholine moieties are prevalent scaffolds in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] The strategic placement of a Boc-protecting group facilitates its use as a versatile building block in multi-step organic syntheses.[3] This guide is designed to provide not just a procedural overview, but a deep dive into the causal reasoning behind the selection of analytical techniques and the interpretation of the resulting data, ensuring scientific integrity and fostering a thorough understanding of the molecule's structural nuances.

Conceptual Synthesis and Rationale

While numerous synthetic routes to substituted piperidines exist, a plausible and efficient pathway to 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine can be conceptualized from commercially available starting materials.[4] A logical approach involves the reductive amination of 1-Boc-4-piperidone with morpholine to form the enamine, followed by methylation. This proposed synthesis provides a tangible context for the subsequent analytical characterization.

Mass Spectrometry: The First Glimpse into Molecular Identity

Mass spectrometry (MS) serves as the initial and indispensable tool for confirming the molecular weight and elemental composition of the synthesized compound. Both low-resolution and high-resolution mass spectrometry (HRMS) offer critical insights.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Instrumentation : A high-performance liquid chromatography (HPLC) system coupled to a time-of-flight (TOF) or Orbitrap mass spectrometer.

-

Chromatographic Conditions :

-

Column : C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm).

-

Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate : 0.5 mL/min.

-

-

Mass Spectrometry Conditions (Positive ESI mode) :

-

Ionization Source : Electrospray Ionization (ESI).

-

Capillary Voltage : 3.5 kV.

-

Drying Gas Temperature : 325 °C.

-

Scan Range : m/z 50-500.

-

Expected Data and Interpretation

The primary ion observed in the full scan mass spectrum would be the protonated molecule, [M+H]⁺. The expected fragmentation patterns of Boc-protected amines are well-documented and provide confirmatory structural information.[5][6]

| Expected Ion | m/z (calculated) | Interpretation |

| [M+H]⁺ | 299.2386 | Protonated molecule |

| [M+H - C₄H₈]⁺ | 243.1759 | Loss of isobutylene from the Boc group |

| [M+H - C₅H₉O₂]⁺ | 198.1708 | Loss of the entire Boc group |

| [C₉H₁₇N₂O]⁺ | 185.1341 | Piperidine-morpholine fragment |

| [C₄H₁₀NO]⁺ | 88.0762 | Protonated morpholine |

| [C₄H₉]⁺ | 57.0704 | tert-butyl cation |

The presence of the molecular ion at the correct m/z provides strong evidence for the successful synthesis of the target compound. Tandem mass spectrometry (MS/MS) of the parent ion would reveal characteristic fragmentation, including the loss of isobutylene (56 Da) and the entire Boc group (100 Da), which are hallmark fragmentation pathways for Boc-protected amines.[7]

Infrared Spectroscopy: Unveiling Functional Groups

Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrumentation : An FTIR spectrometer equipped with an ATR accessory.

-

Sample Preparation : A small amount of the solid or liquid sample is placed directly on the ATR crystal.

-

Data Acquisition : Spectra are typically collected over the range of 4000-400 cm⁻¹.

Expected Data and Interpretation

The FTIR spectrum of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 2970-2850 | C-H (alkane) | Stretching |

| 1690-1670 | C=O (carbamate) | Stretching |

| 1470-1450 | C-H (alkane) | Bending |

| 1250-1200 | C-N (amine/carbamate) | Stretching |

| 1170-1150 | C-O-C (ether) | Asymmetric Stretching |

| 1120-1080 | C-O-C (ether) | Symmetric Stretching |

The strong carbonyl stretch of the Boc group is a key diagnostic peak. The presence of C-H, C-N, and C-O-C stretching and bending vibrations confirms the presence of the piperidine and morpholine rings.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for an unambiguous assignment of all protons and carbons.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation : A 400 MHz or higher field NMR spectrometer.

-

Solvent : Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation : 5-10 mg of the compound dissolved in approximately 0.6 mL of the deuterated solvent.

-

Experiments : ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃) and Interpretation

The ¹H NMR spectrum will reveal the number of different proton environments and their neighboring protons through chemical shifts, integration, and coupling patterns.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.70 | t, J = 4.8 Hz | 4H | Morpholine H (O-CH₂) | Protons adjacent to the oxygen in the morpholine ring. |

| ~3.60 | m | 2H | Piperidine H (axial, N-CH₂) | Axial protons on the piperidine ring adjacent to the Boc-protected nitrogen. |

| ~2.90 | m | 2H | Piperidine H (equatorial, N-CH₂) | Equatorial protons on the piperidine ring adjacent to the Boc-protected nitrogen. |

| ~2.50 | m | 4H | Morpholine H (N-CH₂) | Protons adjacent to the nitrogen in the morpholine ring. |

| ~1.80 | m | 2H | Piperidine H (axial, C-CH₂) | Axial protons on the piperidine ring adjacent to the quaternary carbon. |

| ~1.60 | m | 2H | Piperidine H (equatorial, C-CH₂) | Equatorial protons on the piperidine ring adjacent to the quaternary carbon. |

| 1.45 | s | 9H | Boc (-C(CH₃)₃) | Singlet for the nine equivalent protons of the tert-butyl group. |

| ~1.10 | s | 3H | Methyl (-CH₃) | Singlet for the methyl group attached to the quaternary carbon. |

The broadness of some signals for the piperidine ring protons is expected due to restricted rotation around the N-Boc bond and potential chair-chair interconversion, which is a known phenomenon in N-acylated piperazines and piperidines.[9]

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃) and Interpretation

The ¹³C NMR spectrum, in conjunction with a DEPT-135 experiment, will identify all unique carbon atoms and classify them as CH₃, CH₂, CH, or quaternary carbons.

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~155.0 | C | Boc (C=O) | Carbonyl carbon of the carbamate. |

| ~79.5 | C | Boc (-C (CH₃)₃) | Quaternary carbon of the tert-butyl group. |

| ~67.0 | CH₂ | Morpholine (O-C H₂) | Carbons adjacent to oxygen in the morpholine ring. |

| ~58.0 | C | Piperidine (C4) | Quaternary carbon of the piperidine ring. |

| ~49.0 | CH₂ | Morpholine (N-C H₂) | Carbons adjacent to nitrogen in the morpholine ring. |

| ~42.0 | CH₂ | Piperidine (C2, C6) | Carbons of the piperidine ring adjacent to the Boc-protected nitrogen. |

| ~35.0 | CH₂ | Piperidine (C3, C5) | Carbons of the piperidine ring adjacent to the quaternary carbon. |

| 28.4 | CH₃ | Boc (-C(C H₃)₃) | Methyl carbons of the tert-butyl group. |

| ~22.0 | CH₃ | Methyl (-C H₃) | Methyl carbon attached to the quaternary carbon. |

2D NMR for Unambiguous Structure Confirmation

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond correlations.

-

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings.[10] We expect to see correlations between the axial and equatorial protons on the same carbon of the piperidine ring, as well as between adjacent piperidine and morpholine protons.

-

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons (¹H-¹³C).[11] It allows for the definitive assignment of each proton signal to its corresponding carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away (¹H-¹³C).[10][11] This is particularly vital for identifying quaternary carbons. Key expected HMBC correlations include:

-

The methyl protons (~1.10 ppm) to the quaternary C4 of the piperidine ring (~58.0 ppm) and the adjacent piperidine carbons (C3 and C5, ~35.0 ppm).

-

The Boc methyl protons (1.45 ppm) to the quaternary carbon of the Boc group (~79.5 ppm) and the carbonyl carbon (~155.0 ppm).

-

The piperidine protons at C3 and C5 (~1.60-1.80 ppm) to the quaternary C4 (~58.0 ppm).

-

Integrated Data Analysis and Structure Confirmation

The final step in the structure elucidation process is the integration of all spectroscopic data. The molecular formula is established by HRMS. FTIR confirms the presence of key functional groups. The detailed connectivity and stereochemistry are then pieced together using the 1D and 2D NMR data. The combination of these techniques provides a self-validating system, where the data from each experiment corroborates the others, leading to the unequivocal confirmation of the structure of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine.

Visualizations

Experimental Workflow for Structure Elucidation

Caption: Workflow for the structure elucidation of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine.

Key HMBC Correlations

Caption: Diagram of key HMBC correlations for structural confirmation.

References

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

-

Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. ResearchGate. Available at: [Link]

-

Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]

-

Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. Available at: [Link]

-

Regio- and stereoselective 1,2-dihydropyridine alkylation/addition sequence for the synthesis of piperidines with quaternary centers. PubMed. Available at: [Link]

-

Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences. Available at: [Link]

-

Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. PubMed. Available at: [Link]

- Method for synthesizing 1-boc-4-aminopiperidine. Google Patents.

-

Experimental and calculated 13 C, 1 H and 15 N NMR chemical shifts (ppm) of 4-pypp. ResearchGate. Available at: [Link]

-

Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Available at: [Link]

-

ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija. Available at: [Link]

-

Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Available at: [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC - NIH. Available at: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Piperidine. Wikipedia. Available at: [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

-

Molecular structure, vibrational spectra (FTIR and FT Raman) and natural bond orbital analysis of 4-Aminomethylpiperidine: DFT study. ResearchGate. Available at: [Link]

-

2D NMR. EPFL. Available at: [Link]

-

Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. Available at: [Link]

-

Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Publications. Available at: [Link]

-

Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate. Available at: [Link]

-

Piperidine. PubChem. Available at: [Link]

-

Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]

-

CASPRE - 13 C NMR Predictor. CASPRE. Available at: [Link]

-

1-Boc-4-AP. Wikipedia. Available at: [Link]

-

Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available at: [Link]

-

FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP. ResearchGate. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. acdlabs.com [acdlabs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine

Abstract

This technical guide provides a comprehensive, chemically-grounded pathway for the synthesis of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine, a heterocycle of significant interest in medicinal chemistry. Piperidine and morpholine moieties are considered "privileged structures" in drug discovery, often improving the pharmacokinetic properties of molecules, such as solubility and metabolic stability.[1][2] The target compound, featuring a quaternary center, serves as a valuable scaffold for building more complex therapeutic agents. This document details a robust, multi-step synthetic strategy starting from the commercially available N-tert-Butoxycarbonyl-4-piperidone (1-Boc-4-piperidone). The narrative emphasizes the mechanistic reasoning behind each transformation, providing researchers and drug development professionals with a logical and reproducible framework.

Strategic Analysis: A Retrosynthetic Approach

To logically devise a synthetic plan, we first deconstruct the target molecule. The core challenge lies in the construction of the sterically hindered quaternary carbon at the C4 position of the piperidine ring, which is substituted with both a methyl and a morpholino group.

A retrosynthetic analysis reveals a practical pathway. The final carbon-nitrogen bond connecting the morpholine ring can be formed via a nucleophilic substitution reaction. This requires the C4 position to be functionalized with a suitable leaving group. This precursor, in turn, can be derived from a tertiary alcohol, which is readily accessible from a ketone via the addition of a methyl organometallic reagent. This logic leads us back to the readily available starting material, 1-Boc-4-piperidone.

Caption: Retrosynthetic analysis of the target molecule.

The Forward Synthesis: A Three-Stage Pathway

The chosen synthetic route proceeds through three distinct, high-yielding stages, leveraging well-established and reliable organic transformations. The use of 1-Boc-4-piperidone as the starting material is strategic; the tert-butoxycarbonyl (Boc) group effectively protects the piperidine nitrogen, preventing it from interfering with the planned reactions at the C4 position.[3][4]

Caption: Overall synthetic workflow.

Stage 1: Synthesis of 1-Boc-4-hydroxy-4-methylpiperidine

The initial step involves the formation of a new carbon-carbon bond to introduce the methyl group. A Grignard reaction is the ideal choice for this transformation.

-

Causality & Expertise: The carbonyl carbon of 1-Boc-4-piperidone is electrophilic and susceptible to nucleophilic attack. Methylmagnesium bromide (CH₃MgBr), a potent organometallic nucleophile, readily adds to the carbonyl, forming a magnesium alkoxide intermediate. A subsequent aqueous workup protonates this intermediate to yield the desired tertiary alcohol. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents react violently with water. Tetrahydrofuran (THF) or diethyl ether are suitable anhydrous solvents.

Stage 2: Activation of the Tertiary Hydroxyl Group

The hydroxyl group of the alcohol formed in Stage 1 is a poor leaving group. To facilitate the subsequent nucleophilic substitution, it must be converted into a group that readily departs, such as a sulfonate ester.

-

Causality & Expertise: p-Toluenesulfonyl chloride (TsCl), or "tosyl chloride," reacts with the hydroxyl group in the presence of a non-nucleophilic base like pyridine or triethylamine. The base serves two purposes: it deprotonates the alcohol to make it a better nucleophile and neutralizes the HCl byproduct generated during the reaction. The resulting tosylate group is an excellent leaving group due to the resonance stabilization of the tosylate anion. This activation step is critical for the success of the final substitution.

Stage 3: Nucleophilic Substitution with Morpholine

This final stage constructs the target molecule by forming the key carbon-nitrogen bond.

-

Causality & Expertise: Morpholine, a secondary amine, acts as a nucleophile.[5] It attacks the electrophilic C4 carbon, displacing the tosylate leaving group. This reaction typically proceeds via an Sₙ2 mechanism, although an Sₙ1 pathway through a tertiary carbocation intermediate is also possible given the substrate. Heating the reaction in a polar aprotic solvent like dimethylformamide (DMF) facilitates the substitution. An excess of morpholine can be used to drive the reaction to completion and act as a base to neutralize any generated acid.

Detailed Experimental Protocols

The following protocols are provided as a self-validating system for the synthesis.

Protocol 1: Synthesis of 1-Boc-4-hydroxy-4-methylpiperidine

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-Boc-4-piperidone (10.0 g, 50.2 mmol). Dissolve it in anhydrous tetrahydrofuran (THF, 150 mL).

-

Reaction: Cool the solution to 0 °C in an ice bath. Add methylmagnesium bromide (3.0 M solution in diethyl ether, 20.1 mL, 60.2 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL) at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be purified further by flash column chromatography if necessary (eluent: hexane/ethyl acetate gradient).

Protocol 2: Synthesis of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine

(This protocol combines the activation and substitution steps for efficiency)

-

Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the crude 1-Boc-4-hydroxy-4-methylpiperidine (10.8 g, 50.2 mmol) from the previous step and dissolve it in anhydrous dichloromethane (CH₂Cl₂, 150 mL). Cool the solution to 0 °C.

-

Activation: Add triethylamine (10.5 mL, 75.3 mmol) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (10.5 g, 55.2 mmol). Stir the reaction at 0 °C for 2 hours.

-

Substitution: To the same flask, add morpholine (13.1 mL, 150.6 mmol).

-

Reaction: Allow the mixture to warm to room temperature, then heat to reflux (approx. 40 °C) and stir overnight.

-

Work-up: After cooling, dilute the reaction mixture with water (100 mL). Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 75 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 50 mL) and then brine (1 x 50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine.

Data Summary

| Compound Name | Starting Material | Reagents | Mol. Weight ( g/mol ) | Expected Yield |

| 1-Boc-4-hydroxy-4-methylpiperidine | 1-Boc-4-piperidone | CH₃MgBr, THF | 215.30 | 90-95% |

| 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine | 1-Boc-4-hydroxy-4-methylpiperidine | TsCl, Et₃N, Morpholine | 284.41 | 75-85% (over 2 steps) |

Conclusion

The synthesis of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine can be reliably achieved through a logical, three-stage process commencing with 1-Boc-4-piperidone. The pathway leverages fundamental and high-yielding reactions—Grignard addition, hydroxyl activation via tosylation, and nucleophilic substitution—to construct the target quaternary piperidine scaffold. This guide provides the necessary theoretical foundation and practical protocols for researchers to successfully synthesize this valuable building block for application in drug discovery and development.

References

-

ChemHelp ASAP. (2019, January 17). synthesis of tertiary amines [Video]. YouTube. [Link]

-

ChemHelp ASAP. (2020, March 20). tertiary amine synthesis & reductive amination [Video]. YouTube. [Link]

-

Tang, Y., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3599-3602. [Link]

- Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

- Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

-

Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]

-

Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]

-

Mammadbayli, E. H., et al. (n.d.). ALKYLATION OF MORPHOLINE, PIPERIDINE, DIETHYLAMINE AND BENZYLAMINE WITH PROPYLENE OXIDE IN AQUEOUS MEDIUM. Processes of Petrochemistry and Oil Refining. [Link]

-

Lumen Learning. (n.d.). Preparation of Amines | Organic Chemistry II. Retrieved from [Link]

-

Pearson. (n.d.). Show how you can synthesize the following tertiary amine three di.... Retrieved from [Link]

-

ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]

-

Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

ACS Publications. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. [Link]

-

Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

-

Bon, R. S., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. PubMed Central. [Link]

-

ResearchGate. (n.d.). A convenient synthesis of N-Boc-4-formylpiperidine. Retrieved from [Link]

- Google Patents. (2016).

-

ResearchGate. (n.d.). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from [Link]

-

Khamitova, et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 112-120. [Link]

Sources

- 1. De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

An In-Depth Technical Guide to tert-Butyl 4-Methyl-4-(morpholin-4-yl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast array of therapeutic agents. Among these, the piperidine moiety is a privileged structure, celebrated for its conformational flexibility and its presence in numerous FDA-approved drugs.[1][2] This guide delves into the technical intricacies of a specific, highly functionalized piperidine derivative: tert-butyl 4-methyl-4-(morpholin-4-yl)piperidine-1-carboxylate .

This compound, bearing the common name 1-Boc-4-methyl-4-morpholin-4-yl-piperidine, is a noteworthy building block for drug discovery. It combines the established piperidine core with a morpholine substituent—a group known to enhance aqueous solubility and introduce a hydrogen bond acceptor—and a geminal methyl group, which can provide steric hindrance and modulate metabolic stability. The piperidine nitrogen is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, a cornerstone of modern organic synthesis that allows for selective deprotection and further elaboration of the molecule.[3]

This document provides a comprehensive overview of this compound, from its precise chemical nomenclature and synthesis to its analytical characterization and potential applications in pharmaceutical research, grounded in established scientific principles and methodologies.

IUPAC Nomenclature and Structural Elucidation

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose.

The IUPAC name for the compound of interest is tert-butyl 4-methyl-4-(morpholin-4-yl)piperidine-1-carboxylate .[4]

Let's dissect this name to understand the structure:

-

piperidine-1-carboxylate : This indicates the parent structure is a piperidine ring where a carboxylate group is attached to the nitrogen at position 1.

-

tert-butyl : This specifies that the carboxylate is an ester of tert-butanol. The combination "tert-butyl...carboxylate" attached to the piperidine nitrogen is the formal name for the Boc protecting group.

-

4-methyl : A methyl group is attached to the carbon at position 4 of the piperidine ring.

-

4-(morpholin-4-yl) : A morpholine ring is attached to the same carbon at position 4 of the piperidine ring. The "-4-yl" suffix indicates that the attachment point on the morpholine ring is its nitrogen atom (position 4 in morpholine nomenclature).

The presence of two non-hydrogen substituents on the same carbon (C4) of the piperidine ring makes this a quaternary, or spiro-like, center, which can have significant implications for the molecule's three-dimensional shape and biological activity.

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

A logical approach would involve the initial synthesis of the core intermediate, 4-methyl-4-morpholinopiperidine, followed by the protection of the piperidine nitrogen with a Boc group.

Caption: Plausible synthetic workflow for the target compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Boc-4-methylpiperidin-4-ol

-

Rationale: This step introduces the key methyl group at the 4-position via a Grignard reaction with the commercially available 1-Boc-4-piperidone. The Boc group protects the piperidine nitrogen from reacting with the Grignard reagent.

-

Procedure:

-

To a solution of 1-Boc-4-piperidone in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add methylmagnesium bromide (a Grignard reagent) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tertiary alcohol.

-

Step 2: Deprotection to 4-Methylpiperidin-4-ol

-

Rationale: The Boc group is removed under acidic conditions to liberate the piperidine nitrogen, which is necessary for the subsequent reaction. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard method for this transformation.

-

Procedure:

-

Dissolve the crude 1-Boc-4-methylpiperidin-4-ol in DCM.

-

Add TFA dropwise at 0 °C and then stir at room temperature.

-

Monitor the reaction by TLC. Upon completion, concentrate the mixture in vacuo.

-

Neutralize the residue with a base (e.g., sodium bicarbonate solution) and extract the product into an organic solvent.

-

Step 3: Synthesis of 4-Methyl-4-morpholinopiperidine

-

Rationale: The hydroxyl group of 4-methylpiperidin-4-ol is a poor leaving group. It must first be activated, for example, by conversion to a tosylate or by reaction with thionyl chloride to form a chloro intermediate. This activated intermediate then undergoes nucleophilic substitution by morpholine.

-

Procedure:

-

Activate the hydroxyl group of 4-methylpiperidin-4-ol. For example, by reacting it with thionyl chloride in an appropriate solvent.

-

To the resulting activated intermediate, add morpholine, possibly with a non-nucleophilic base to scavenge the acid produced.

-

Heat the reaction mixture to drive the substitution to completion.

-

Work up the reaction by quenching with water, basifying, and extracting the product.

-

Step 4: N-Boc Protection

-

Rationale: The final step involves the protection of the secondary amine of the piperidine ring with a Boc group to yield the target compound. Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for this purpose.

-

Procedure:

-

Dissolve 4-methyl-4-morpholinopiperidine in a suitable solvent like DCM or THF.

-

Add a base such as triethylamine or diisopropylethylamine, followed by the dropwise addition of (Boc)₂O.

-

Stir the reaction at room temperature until completion.

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate. The crude product can be purified by column chromatography.

-

Analytical Characterization

The structural confirmation of tert-butyl 4-methyl-4-(morpholin-4-yl)piperidine-1-carboxylate would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the different proton environments in the molecule. Key expected signals include:

-

A singlet for the nine protons of the tert-butyl group of the Boc protector, typically around 1.4-1.5 ppm.

-

Signals for the methylene protons of the piperidine and morpholine rings, likely appearing as complex multiplets in the region of 1.5-4.0 ppm.

-

A singlet for the methyl group at the 4-position of the piperidine ring.

-

-

¹³C NMR: The carbon NMR would show distinct signals for each carbon atom. Noteworthy signals would be:

-

The quaternary carbon of the Boc group around 80 ppm.

-

The carbonyl carbon of the Boc group around 155 ppm.

-

The quaternary carbon at the 4-position of the piperidine ring.

-

The carbons of the methyl, piperidine, and morpholine groups.

-

| Group | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

| Boc (C(CH₃)₃) | ~1.45 (s, 9H) | ~28.5 (CH₃), ~79.5 (quaternary C) |

| Boc (C=O) | - | ~154.7 |

| Piperidine-CH₂ | 1.5 - 3.8 (m) | 40 - 50 |

| Morpholine-CH₂ | 2.5 - 3.8 (m) | 45 - 70 |

| C4-CH₃ | Singlet | ~20-30 |

| C4 (quaternary) | - | - |

Note: These are approximate chemical shifts and can vary based on the solvent and other factors.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight and obtaining structural information through fragmentation patterns.

-

Electrospray Ionization (ESI): In positive ion mode, the expected protonated molecule [M+H]⁺ would have an m/z of 285.2.

-

Fragmentation Pattern: Tandem MS (MS/MS) would likely show characteristic losses from the Boc group:

-

A loss of isobutylene (56 Da) to give a fragment at m/z 229.2.

-

A loss of the entire Boc group (100 Da) to give the deprotected piperidinyl cation at m/z 185.2.

-

The tert-butyl cation itself may be observed at m/z 57.

-

Caption: Expected major fragmentation pathways in ESI-MS/MS.

Potential Applications in Drug Discovery

While specific biological activity data for tert-butyl 4-methyl-4-(morpholin-4-yl)piperidine-1-carboxylate is not prominent in the public literature, its structural motifs suggest significant potential as a scaffold or intermediate in drug discovery programs.

-

Central Nervous System (CNS) Agents: The piperidine scaffold is a common feature in drugs targeting the CNS.[5] The lipophilicity and conformational flexibility of the piperidine ring allow it to cross the blood-brain barrier and interact with various receptors and transporters. The 4,4-disubstitution pattern can be used to orient substituents in specific vectors to probe binding pockets.

-

Antibacterial Agents: The morpholine moiety is present in some antibacterial agents. Furthermore, piperidine derivatives have been investigated as novel antibacterial translation inhibitors. This compound could serve as a starting point for the development of new anti-infective agents.

-

Kinase Inhibitors: Functionalized heterocyclic cores are frequently used in the design of kinase inhibitors for oncology. The ability to deprotect the Boc group and further derivatize the piperidine nitrogen allows for the exploration of structure-activity relationships in this area.

-

CCR5 Antagonists: 4-Substituted-4-aminopiperidine derivatives are key building blocks for the synthesis of CCR5 antagonists, which have applications as anti-HIV agents.[3] The gem-diamino-like structure at the 4-position of the target molecule makes it an interesting candidate for exploration in this therapeutic area.

The true utility of this molecule lies in its capacity as a versatile chemical intermediate. The Boc-protected nitrogen allows for modifications at other parts of the molecule, after which the Boc group can be removed to allow for further functionalization at the piperidine nitrogen, making it a valuable tool in combinatorial chemistry and lead optimization.

Conclusion

Tert-butyl 4-methyl-4-(morpholin-4-yl)piperidine-1-carboxylate is a chemically intriguing molecule that stands at the intersection of several important structural classes in medicinal chemistry. Its well-defined structure, accessible through plausible synthetic routes, and the strategic placement of its functional groups make it a valuable building block for the synthesis of more complex molecules. While its own biological profile remains to be fully elucidated, the established pharmacological relevance of its constituent piperidine and morpholine scaffolds strongly suggests its potential as a precursor to novel therapeutic agents, particularly in the realms of CNS disorders and infectious diseases. This guide provides a foundational understanding of this compound, intended to support further research and development efforts in the pharmaceutical sciences.

References

-

PubChem. tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

An, H. et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3863-3866. [Link]

-

The Versatility of 4-Methylpiperidine in Chemical Synthesis & Research. (n.d.). PharmaCompass. [Link]

-

Hermann, T. (2006). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 17(1), 139-142. [Link]

-

Aapptec. N-Terminal Deprotection - Fmoc removal. [Link]

-

Krasavin, M. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 242, 114675. [Link]

-

Wikipedia. 1-Boc-4-AP. [Link]

Sources

- 1. tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate | C12H20N2O2 | CID 46835621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 125541-20-0|tert-Butyl 4-morpholinopiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine

Abstract: This technical guide provides a comprehensive scientific overview of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine (CAS No. 864369-95-9), a key heterocyclic building block for research and development in medicinal chemistry. We will delve into its core physicochemical properties, including its precise molecular weight, and present a conceptual framework for its synthesis and analytical validation. The narrative emphasizes the mechanistic reasoning behind synthetic strategies and the importance of robust quality control, reflecting field-proven insights for researchers, scientists, and drug development professionals. Furthermore, this guide explores the potential applications of this 4,4-disubstituted piperidine derivative, grounded in the established significance of both the piperidine and morpholine scaffolds in pharmacologically active agents.

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

The piperidine ring is a privileged scaffold in drug discovery, forming the structural core of a multitude of approved therapeutic agents and natural alkaloids.[1] This six-membered nitrogen-containing heterocycle offers a robust, conformationally defined anchor point for appending functional groups in precise three-dimensional orientations. This structural versatility is critical for optimizing interactions with biological targets, thereby enhancing potency and selectivity.[2] The strategic introduction of substituents onto the piperidine ring allows for the fine-tuning of critical drug-like properties, including solubility, metabolic stability, and bioavailability. The subject of this guide, 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine, is a sophisticated derivative designed for multi-step organic synthesis, featuring a key protective group and dual substitution at the 4-position, priming it for the construction of complex molecular architectures.

Core Physicochemical Properties

1-Boc-4-Methyl-4-morpholin-4-yl-piperidine, also known by its IUPAC name tert-butyl 4-methyl-4-morpholinopiperidine-1-carboxylate, is a solid laboratory chemical.[3][4] The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the piperidine nitrogen, preventing its participation in undesired side reactions and allowing for selective deprotection under controlled acidic conditions. This feature is fundamental to its utility as a synthetic intermediate.

A summary of its key physicochemical properties is presented below for quick reference.

| Property | Value | Source |

| CAS Number | 864369-95-9 | [3][5] |

| Molecular Formula | C₁₅H₂₈N₂O₃ | [3] |

| Molecular Weight | 284.397 g/mol | [3] |

| Exact Mass | 284.21000 Da | [3] |

| Density | 1.071 g/cm³ | [3] |

| Flash Point | 172.6 °C | [3] |

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis protocol for 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine is not extensively documented in public literature, a conceptual pathway can be reliably constructed based on established methodologies for creating 4,4-disubstituted piperidines.[6][7] The synthesis logically begins with a precursor such as N-Boc-4-piperidone.[8]

The causality behind this choice is twofold:

-

Nitrogen Protection: The Boc group is installed early to deactivate the nucleophilic secondary amine of the piperidine ring, thereby directing reactivity towards the C4 carbonyl group.

-

C4-Functionalization: The ketone at the 4-position serves as an electrophilic handle for the sequential introduction of the methyl and morpholine substituents.

A plausible, high-level synthetic workflow is outlined below. The key challenge in such a synthesis is the geminal disubstitution at the C4 position, which requires careful selection of reagents and reaction conditions to achieve efficiently.

An alternative and more direct strategy from the tertiary alcohol intermediate (tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate) could involve an SN1-type reaction. Activation of the hydroxyl group under acidic conditions would form a stabilized tertiary carbocation at C4, which could then be trapped by morpholine as the nucleophile. This approach circumvents the need for a potentially challenging re-oxidation step.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and structural integrity of a synthesized intermediate is a non-negotiable pillar of scientific integrity. A multi-technique approach is required for a self-validating analytical system.

Key Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[9][10] The ¹H NMR spectrum should confirm the presence of the Boc group (a characteristic singlet at ~1.4 ppm), the piperidine and morpholine ring protons, and the methyl group singlet. The ¹³C NMR will verify the total carbon count and the chemical environment of each carbon, including the quaternary C4 atom.

-

Mass Spectrometry (MS): LC-MS is the gold standard for confirming the molecular weight of the final product.[11] The detection of the correct molecular ion peak (e.g., [M+H]⁺ at m/z 285.2) provides strong evidence of a successful synthesis. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.[9]

-

Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC), often coupled with a UV or MS detector, is the primary method for assessing the purity of the compound.[11] A single major peak in the chromatogram indicates a high degree of purity.

The following diagram illustrates a standard workflow for the analytical quality control of the synthesized product.

Applications in Medicinal Chemistry and Drug Discovery

The true value of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine lies in its potential as a sophisticated building block for novel therapeutics. The combination of the piperidine and morpholine heterocycles is particularly compelling.

-

The Morpholine Moiety: The morpholine ring is frequently incorporated into drug candidates to improve physicochemical properties.[12] Its presence can enhance aqueous solubility, reduce metabolic lability, and act as a hydrogen bond acceptor, often leading to improved pharmacokinetic profiles.[12][13]

-

The 4,4-Disubstituted Piperidine Core: This structural motif is found in compounds with a range of biological activities, including potent analgesics.[6][7] The geminal substitution at the C4 position can lock the piperidine ring into a specific conformation, which may be advantageous for binding to a receptor active site. It also blocks a potential site of metabolic oxidation.

After deprotection of the Boc group, the secondary amine of the piperidine can be functionalized in numerous ways (e.g., alkylation, acylation, reductive amination), allowing this intermediate to be incorporated into a larger molecular framework targeting a wide array of biological systems, from central nervous system (CNS) disorders to oncology.

Safety, Handling, and Storage

As a laboratory chemical, 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine requires careful handling in a controlled environment, such as a chemical fume hood.[4]

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

While specific toxicological data for this compound is not widely available, it should be handled with the same precautions as other novel chemical entities.

Conclusion

1-Boc-4-Methyl-4-morpholin-4-yl-piperidine is a well-designed chemical intermediate with significant potential for drug discovery and development. Its precise molecular weight of 284.397 g/mol and its structural features—a protected amine and a unique 4,4-disubstituted pattern combining methyl and morpholine groups—make it a valuable tool for medicinal chemists. Understanding its physicochemical properties, conceptual synthetic pathways, and rigorous analytical validation requirements is paramount for its effective and reliable use in synthesizing the next generation of therapeutic agents.

References

- Iorio, M. A., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42-50.

- Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974.

- DeRuiter, J., et al. (2013). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Testing and Analysis, 5(8), 637-648.

- Rajput, A. P., et al. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(8), 182-186.

-

PubChem. (n.d.). tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate. Retrieved January 11, 2026, from [Link]

- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.

- Wang, Z., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3525-3528.

- Arulkumaran, R., et al. (2014). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). Chem Sci Trans, 3(2), 717-721.

-

Pharmaffiliates. (n.d.). The Role of Piperidine Derivatives in Medicinal Chemistry. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved January 11, 2026, from [Link]

- Tesei, A., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(4), 1495-1534.

-

Pharmaffiliates. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Retrieved January 11, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate. Retrieved January 11, 2026, from [Link]

- Stuart, C. D., et al. (2023).

-

PubChem. (n.d.). tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 4-Morpholinopiperidine. Retrieved January 11, 2026, from [Link]

-

Amerigo Scientific. (n.d.). 1-Boc-4-(piperidin-4-yl)-piperazine. Retrieved January 11, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. combi-blocks.com [combi-blocks.com]

- 5. 1-Boc-4-methyl-4-morpholin-4-yl-piperidine | 864369-95-9 [amp.chemicalbook.com]

- 6. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 9. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characterization of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of the synthetic intermediate, 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine. In the dynamic landscape of pharmaceutical development, a thorough understanding of the physicochemical characteristics of novel chemical entities is paramount for successful formulation, process development, and regulatory compliance. This document outlines both the predicted properties and detailed, field-proven experimental protocols for their empirical determination. The methodologies described herein are designed to ensure data integrity and reproducibility, forming a self-validating framework for researchers.

Introduction: The Role of Physicochemical Profiling in Drug Discovery

The journey of a drug candidate from discovery to market is fraught with challenges, many of which can be anticipated and mitigated by a robust early-stage characterization of its physical and chemical properties. Properties such as solubility, melting point, and stability directly influence a compound's bioavailability, manufacturability, and shelf-life. 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine, a substituted piperidine derivative, represents a class of scaffolds frequently utilized in medicinal chemistry. The bulky tert-butyloxycarbonyl (Boc) protecting group and the morpholine substituent significantly influence its physicochemical behavior. This guide serves as a practical resource for scientists working with this and structurally related molecules.

Molecular Identity and Structure

A foundational aspect of any physicochemical analysis is the unambiguous identification of the molecule .

Molecular Structure:

Caption: Molecular structure of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | tert-butyl 4-methyl-4-morpholinopiperidine-1-carboxylate |

| CAS Number | 864369-95-9[1] |

| Molecular Formula | C15H28N2O3 |

| Molecular Weight | 284.39 g/mol |

Predicted Physical Properties

In the absence of extensive published empirical data, computational models provide valuable initial estimates of a compound's physical properties. These predictions are instrumental for planning experimental work and anticipating handling and formulation requirements.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development |

| Melting Point (°C) | 110-130 | Influences solubility, dissolution rate, and stability. |

| Boiling Point (°C) | > 350 (at 760 mmHg) | Relevant for purification by distillation and assessing thermal stability. |

| LogP | 2.5 ± 0.5 | A measure of lipophilicity, impacting absorption, distribution, metabolism, and excretion (ADME) properties. |

| Aqueous Solubility | Low to moderate | Critical for dissolution and absorption in the gastrointestinal tract. |

| pKa (most basic) | 8.5 - 9.5 (piperidine nitrogen) | Governs the extent of ionization at physiological pH, affecting solubility and membrane permeability. |

Note: These values are estimations derived from computational models and should be confirmed by empirical testing.

Experimental Determination of Physical Properties

This section provides detailed, step-by-step protocols for the experimental verification of the key physical properties. The rationale behind each procedural step is explained to provide a deeper understanding of the methodology.

Melting Point Determination

The melting point is a critical indicator of purity and is determined as a melting range.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which can depress the melting point. Grind the crystalline solid into a fine powder.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. Proper packing is crucial for uniform heat transfer.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement:

-

For an unknown compound, perform a rapid preliminary heating to estimate the approximate melting point.

-

For the accurate determination, start heating at a rate of 10-20 °C/min until the temperature is 15-20 °C below the estimated melting point.

-

Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.

-

Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. A narrow range (e.g., < 2 °C) is indicative of high purity.

-

Diagram: Melting Point Determination Workflow

Caption: Workflow for kinetic solubility screening.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for confirming the structure and identity of the compound.

Table 3: Key Spectroscopic Data and Interpretation

| Technique | Expected Observations | Interpretation |

| ¹H NMR | - Signals in the aliphatic region (1.0-4.0 ppm) corresponding to the piperidine and morpholine protons. - A singlet around 1.4 ppm for the Boc group protons. - A singlet for the methyl group protons. | Confirms the presence of the different structural motifs and their connectivity. |

| ¹³C NMR | - Carbonyl carbon of the Boc group around 155 ppm. - Quaternary carbon of the Boc group around 80 ppm. - Aliphatic carbons of the piperidine and morpholine rings in the 20-70 ppm range. | Provides a carbon map of the molecule, confirming the carbon skeleton. |

| Mass Spectrometry (MS) | - A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight + 1. | Confirms the molecular weight of the compound. |

| Infrared (IR) Spectroscopy | - A strong C=O stretch around 1690 cm⁻¹ for the carbamate. - C-N and C-O stretches in the 1000-1300 cm⁻¹ region. | Identifies key functional groups present in the molecule. |

Conclusion

The physicochemical properties of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine outlined in this guide provide a foundational dataset for its application in research and development. While computational predictions offer valuable initial insights, the empirical protocols detailed herein are essential for obtaining accurate and reliable data. A thorough understanding of these properties is a critical enabler for the successful progression of drug discovery and development projects involving this and similar chemical scaffolds.

References

Sources

1-Boc-4-Methyl-4-morpholin-4-yl-piperidine purity and characterization

An In-Depth Technical Guide to the Purity and Characterization of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine

Introduction

In the landscape of modern drug discovery, nitrogen-containing heterocycles are foundational scaffolds, with over 59% of FDA-approved small-molecule drugs featuring such a motif.[1][2] Compounds incorporating piperidine and morpholine rings are particularly prevalent due to their favorable physicochemical properties and ability to form key interactions with biological targets.[3][4][5] 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine is a tertiary amine building block of significant interest, combining a Boc-protected piperidine core with a morpholine moiety attached to a quaternary carbon center. This unique substitution pattern makes it a valuable intermediate for synthesizing complex molecules with potential therapeutic applications.

The tert-butoxycarbonyl (Boc) protecting group is ubiquitous in organic synthesis, valued for its stability under a wide range of conditions and its susceptibility to clean removal under mild acidic conditions.[6][7] However, the presence of this group, along with the compound's lack of a strong native chromophore, presents specific challenges for analytical characterization.

This guide provides a comprehensive framework for researchers, process chemists, and quality control analysts to establish the identity, purity, and structural integrity of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine. We will delve into the causality behind methodological choices, offering field-proven insights into the application of chromatographic and spectroscopic techniques to ensure the compound meets the rigorous standards required for drug development and scientific research.

Physicochemical Properties and Structural Elucidation

A foundational step in characterization is the confirmation of the compound's basic physicochemical properties against theoretical values.

Chemical Structure

Caption: Chemical structure of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine.

Core Properties

The theoretical properties derived from the structure are the primary benchmark for analytical data.

| Property | Value |

| Molecular Formula | C₁₅H₂₈N₂O₃ |

| Molecular Weight | 284.40 g/mol |

| Appearance | Typically a white to off-white solid or a viscous oil |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate |

Chromatographic Purity Assessment

Chromatography is the gold standard for assessing the purity of a chemical compound by separating it from potential impurities, such as starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the premier method for purity determination of non-volatile organic molecules.[8] The separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.

Causality of Method Design: The subject molecule lacks a significant UV chromophore, making detection challenging. While derivatization is an option for quantification, for purity analysis, detection at a low wavelength (200-215 nm) where the carbamate and tertiary amine functionalities absorb is usually sufficient and avoids complex sample preparation.[9] An acidic modifier (e.g., formic acid or TFA) is added to the mobile phase to protonate the tertiary amines, ensuring sharp, symmetrical peak shapes by minimizing interactions with residual silanols on the stationary phase.

Caption: Experimental workflow for HPLC purity analysis.

Detailed HPLC Protocol:

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the compound. |

| Gradient | 10% to 95% B over 15 min | Ensures elution of both polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 210 nm | Maximizes sensitivity for a compound lacking a strong chromophore.[9] |

| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |

| Diluent | Acetonitrile/Water (50:50) | Ensures sample is fully dissolved and compatible with the mobile phase. |

Purity Calculation: The purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. For a high-purity standard, this value should be ≥95%, with specific limits defined by the application.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can provide valuable information on volatile impurities. However, its application to Boc-protected amines requires significant caution.

Critical Consideration: Thermal Lability The Boc group is notoriously sensitive to heat and can undergo thermal decomposition in the high-temperature environment of a standard GC injection port.[10] This degradation leads to the in-situ formation of the deprotected piperidine, which would be incorrectly identified as an impurity.

Protocol for Mitigating Thermal Degradation:

-

Lower Inlet Temperature: Operate the GC inlet at the lowest possible temperature that still allows for efficient volatilization (e.g., 200-220 °C).[10]

-

Fast Injection/High Split Ratio: Use a high split ratio (e.g., 50:1) to minimize the residence time of the analyte in the hot injection port.[10]

-

Sample Preparation: Dissolve the sample in a volatile solvent like ethyl acetate or MTBE.

-

Mass Spectrometry: The mass spectrometer will detect the molecular ion (m/z 284.4) and characteristic fragments. A significant peak at m/z 184.3 (corresponding to the deprotected amine) would indicate thermal degradation is occurring.

Spectroscopic Identity Confirmation

Spectroscopic methods provide an irrefutable fingerprint of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework.

Expected ¹H and ¹³C NMR Spectral Features:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |